3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which is characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , indicating it consists of 16 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.
The classification of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole falls under organic compounds, specifically heterocyclic compounds due to the presence of nitrogen in the ring structure. It is often studied for its pharmacological properties, particularly as a potential inhibitor of monoamine oxidase enzymes, which play a critical role in the metabolism of neurotransmitters in the brain .
The synthesis of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole can be achieved through several methods. A common approach involves the reaction of phenyl hydrazine with appropriate ketones or aldehydes. For instance, a typical synthesis starts with mixing 4-phenylbut-3-en-2-one with phenyl hydrazine hydrochloride and sodium acetate in an alcoholic medium. The reaction is stirred at room temperature for a specified time until completion, monitored by thin-layer chromatography (TLC). Afterward, the product is precipitated by pouring the reaction mixture into ice-cold water and purified through crystallization .
The molecular structure of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole features a dihydropyrazole ring that adopts a shallow envelope conformation. The carbon atom bearing the phenyl group is slightly displaced from the plane formed by the other atoms in the ring. Key structural data include:
3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole can participate in various chemical reactions typical of pyrazoles. These include nucleophilic substitutions and electrophilic additions due to its reactive nitrogen atoms. Furthermore, it has been shown to exhibit anti-inflammatory properties when modified into derivatives that inhibit cyclooxygenase enzymes .
The mechanism of action for compounds like 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole primarily revolves around their interaction with monoamine oxidase enzymes. These compounds act as reversible inhibitors that bind selectively to monoamine oxidase-A over monoamine oxidase-B. This selectivity is crucial for their therapeutic potential in treating conditions related to neurotransmitter imbalances such as depression and anxiety disorders . Docking studies have provided insights into the enzyme-inhibitor interactions at a molecular level .
Key physical properties include:
Chemical properties include:
3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole has significant applications in medicinal chemistry:
Moreover, ongoing research continues to explore its use in various therapeutic areas including neuropharmacology and drug discovery efforts aimed at treating mood disorders .
The pyrazole scaffold is a five-membered diazole heterocycle featuring two adjacent nitrogen atoms within an aromatic ring system. This arrangement confers distinctive electronic properties: the pyridinic nitrogen (N1) acts as a weak base and electron acceptor, while the pyrrolic nitrogen (NH) serves as a hydrogen bond donor. In dihydropyrazoles (e.g., 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole), partial saturation at the 4,5-position introduces sp³-hybridized carbons, imparting non-planarity and enhancing conformational flexibility. This structural motif creates a chiral center at C5, enabling enantioselective interactions with biological targets [4] [10].
Electronic modulation via substituents follows linear free-energy relationships (Hammett correlations). Electron-donating groups (e.g., –CH₃) at the phenyl rings increase electron density at N1 and C3, enhancing metal-coordination capacity, while electron-withdrawing groups (e.g., –NO₂) improve electrophilicity at C4. For 3-methyl-1,5-diphenyl derivatives, the 3-methyl group exerts steric control over ring puckering, and the C5-phenyl moiety adopts pseudo-axial or equatorial orientations, influencing binding affinity [10].
Table 1: Electronic and Steric Influence of Substituents in Dihydropyrazoles
Substituent Position | Electron-Donating Group Effect | Electron-Withdrawing Group Effect | Biological Consequence |
---|---|---|---|
1-Phenyl | ↑ Basicity at N1 | ↓ H-bond donor strength | Altered enzyme inhibition (e.g., COX-2) |
3-Methyl | Steric blockade of C3 position | Not applicable | Enhanced selectivity for hydrophobic pockets |
5-Phenyl | ↑ Conformational rigidity | ↓ π-Stacking efficiency | Modulation of anticancer/anti-inflammatory activity |
Density functional theory (DFT) studies reveal that the HOMO density in these compounds localizes on the C4=C5 bond and N2–H moiety, making them nucleophilic sites, while the LUMO resides over the N1–C2 region, facilitating electrophilic attacks. This electronic asymmetry underpins redox-modulating capabilities in antioxidant applications [4] [10].
Pyrazole drug development began with antipyrine (1883), an analgesic derived from 1,5-dimethyl-2-phenylpyrazol-3-one. The 20th century saw non-selective NSAIDs like phenylbutazone (1949), but toxicity limitations spurred structural refinement. The 1990s marked a paradigm shift with celecoxib, a 1,5-diarylpyrazole acting as a selective COX-2 inhibitor. Its success validated pyrazole as a "privileged scaffold," catalyzing targeted drug design [2] [6].
Table 2: Milestones in Pyrazole-Based Drug Development
Era | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1883 | Antipyrine | Analgesic/Antipyretic | 1,5-Dimethyl-3-ketopyrazole |
1949 | Phenylbutazone | Anti-inflammatory (rheumatoid arthritis) | 1,2-Diphenyl-4-butylpyrazolidinedione |
1999 | Celecoxib | COX-2-selective NSAID | 1,5-Diphenyl-3-trifluoromethylpyrazole |
2010s–2020s | Derivatives of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Anticancer/antimicrobial agents | Stereosaturated C4–C5 bond with chiral center |
Modern innovations leverage molecular hybridization: Merging dihydropyrazole with pharmacophores like thiosemicarbazide (e.g., 4,5-dihydropyrazole-1-carbothioamides) enhances antimicrobial potency. Advances in regioselective synthesis—notably Cu-catalyzed cyclizations and green chemistry approaches—enable efficient access to 3,4,5-trisubstituted variants [6] [9].
The 3-methyl group imposes critical steric constraints: It minimizes rotational freedom around the C3–C4 bond, stabilizing a half-chair conformation. This preorganization enhances fit into hydrophobic enzyme cavities (e.g., kinase ATP-binding sites). Concurrently, the 1,5-diphenyl arrangement enables π–π stacking with tyrosine/phenylalanine residues in protein targets, while the C5 phenyl’s orientation modulates membrane permeability [4] [6].
Biological studies underscore this motif’s versatility:
The C5 chirality in 4,5-dihydro-1H-pyrazoles allows enantiomer-specific interactions. (R)-Enantiomers often show 10–50× higher affinity than (S)-counterparts for targets like COX-2 or EGFR kinase, underscoring the value of asymmetric synthesis [6] [10].
Table 3: Bioactivity Profile of 3-Methyl-1,5-Diphenyl-4,5-dihydro-1H-Pyrazole Derivatives
Target Pathological Area | Key Mechanism | Potency Range | Structure-Activity Insight |
---|---|---|---|
Cancer | Tubulin destabilization | IC₅₀: 1.8–4.3 µM | 4-Chlorophenyl at C5 enhances cytotoxicity 3-fold |
Microbial infections | Cell wall/membrane disruption | MIC: 8–32 µg/mL | Ortho-nitro substitution on 1-phenyl boosts Gram(+) coverage |
Diabetes | α-Amylase/α-glucosidase inhibition | IC₅₀: 75–120 µM | Carbothioamide at N1 improves efficacy over carbonyls |
Oxidative stress | ROS scavenging | EC₅₀: 22–45 µM (DPPH) | C3-methyl stabilizes radical-intermediate complexes |
This multifaceted bioactivity profile, rooted in stereoelectronic tunability, positions 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole as a versatile pharmacophore for next-generation therapeutics [3] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0